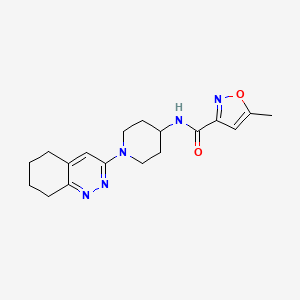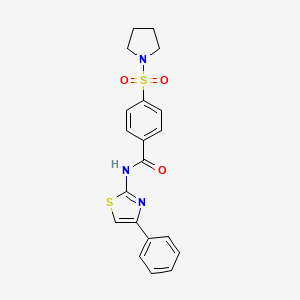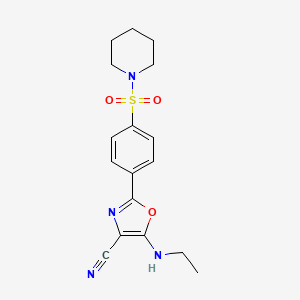
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
Compounds related to 1,2,4-oxadiazole and quinazoline have been studied for their potential antitumor activities. For instance, certain analogs containing the 1,2,4-oxadiazole ring demonstrated significant in vitro antitumor activity against various cell lines. A specific compound exhibited potent antitumor properties with a mean IC50 value of approximately 9.4 µM, indicating its effectiveness in inhibiting cancer cell proliferation (Maftei et al., 2013).
Antimicrobial Activity
Synthesized compounds with a 1,2,4-oxadiazole-quinazoline structure have shown promising antimicrobial properties. Research on these compounds has revealed their effectiveness against a range of bacterial strains like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as against fungal strains like Aspergillus niger and Fusarium oxysporum (Gupta et al., 2008).
Synthesis Techniques
The synthesis and characterization of quinazoline derivatives, including those related to the 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, have been explored. These methods can be used to create various derivatives with potential pharmacological applications. Efficient synthesis techniques using different catalysts and conditions have been developed for these compounds (Patil et al., 2008).
Herbicidal Activity
Some quinazoline derivatives have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), making them significant in herbicide discovery. Research in this area has led to the development of compounds with excellent potency against HPPD, demonstrating potential as effective herbicides (He et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction starting from 2-nitrobenzaldehyde. The second intermediate is 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid, which is synthesized via a two-step reaction starting from 3,4-dimethoxybenzaldehyde.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "phenylacetic acid", "3,4-dimethoxybenzaldehyde", "hydrazine hydrate", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "acetic acid", "thionyl chloride", "ammonium hydroxide", "3-aminobenzoic acid", "N,N'-dicyclohexylcarbodiimide", "7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid" ], "Reaction": [ "Step 1: Synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "a. Condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-nitrochalcone", "b. Reduction of 2-nitrochalcone with sodium borohydride to form 2-aminochalcone", "c. Cyclization of 2-aminochalcone with phenylacetic acid in the presence of phosphorus pentoxide to form 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "Step 2: Synthesis of 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid", "a. Condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid to form 3,4-dimethoxyphenylhydrazine", "b. Cyclization of 3,4-dimethoxyphenylhydrazine with thionyl chloride to form 3,4-dimethoxyphenyl-1,2,4-oxadiazole", "c. Coupling of 3,4-dimethoxyphenyl-1,2,4-oxadiazole with 3-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide to form 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid", "Step 3: Coupling of intermediates to form final product", "a. Activation of carboxylic acid group in 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid with acetic anhydride", "b. Coupling of activated 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid with 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione in the presence of N,N'-dicyclohexylcarbodiimide to form the final product" ] } | |
CAS番号 |
1207050-05-2 |
分子式 |
C27H24N4O5 |
分子量 |
484.512 |
IUPAC名 |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-34-22-13-11-18(16-23(22)35-2)24-29-25(36-30-24)19-10-12-20-21(15-19)28-27(33)31(26(20)32)14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,28,33) |
InChIキー |
QBBDBDRTZMRLMO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2800989.png)

![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2800991.png)
![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2800993.png)
![2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2800996.png)
![4,6-Dioxo-9-(trifluoromethyl)-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2800998.png)
![N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2801000.png)
![2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethyl)benzyl]thiophene-3-sulfonamide](/img/structure/B2801001.png)
![4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2801002.png)

![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2801006.png)
![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2801007.png)
![4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2801009.png)